1-Cyclopropoxy-3-ethyl-5-methoxybenzene
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Overview
Description
1-Cyclopropoxy-3-ethyl-5-methoxybenzene is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-ethyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by their subsequent reactions under controlled conditions to achieve the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-3-ethyl-5-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-ethyl-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylmethoxy-3-ethyl-5-methoxybenzene: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
1-Cyclopropoxy-3-methyl-5-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Cyclopropoxy-3-ethyl-5-methoxybenzene is unique due to its specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-ethyl-5-methoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-3-9-6-11(13-2)8-12(7-9)14-10-4-5-10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
XQYWSXPDXODICU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC2CC2)OC |
Origin of Product |
United States |
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